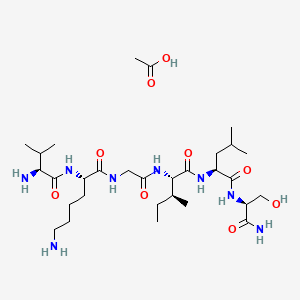
VKGILS-NH2 Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VKGILS-NH2 Acetate is a reversed amino acid sequence control peptide for SLIGKV-NH2, which is a protease-activated receptor 2 (PAR2) agonist . Protease-activated receptors are a group of G-protein-coupled receptors that play a significant role in various physiological processes, including inflammation, pain, and wound healing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VKGILS-NH2 Acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: VKGILS-NH2 Acetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and OxymaPure are commonly used for peptide bond formation.
Cleavage Reagents: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.
Major Products: The major product formed from these reactions is the this compound peptide itself .
Scientific Research Applications
VKGILS-NH2 Acetate has several applications in scientific research:
Mechanism of Action
VKGILS-NH2 Acetate acts as a control peptide for SLIGKV-NH2, a PAR2 agonist. When SLIGKV-NH2 binds to PAR2, it activates the receptor, leading to a cascade of intracellular signaling events. These events include the influx of calcium ions and the activation of mitogen-activated protein kinase (MAPK) pathways . This compound, being a reversed sequence, does not activate PAR2 and serves as a negative control in experiments .
Comparison with Similar Compounds
SLIGKV-NH2: A PAR2 agonist that activates the receptor and triggers intracellular signaling.
FSLLRY-NH2: Another peptide that acts as a PAR2 antagonist.
Uniqueness: VKGILS-NH2 Acetate is unique because it serves as a control peptide with a reversed amino acid sequence compared to SLIGKV-NH2. This allows researchers to differentiate between specific and non-specific effects in their experiments .
Properties
Molecular Formula |
C30H58N8O9 |
|---|---|
Molecular Weight |
674.8 g/mol |
IUPAC Name |
acetic acid;(2S)-6-amino-N-[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanamide |
InChI |
InChI=1S/C28H54N8O7.C2H4O2/c1-7-17(6)23(28(43)34-19(12-15(2)3)26(41)35-20(14-37)24(31)39)36-21(38)13-32-25(40)18(10-8-9-11-29)33-27(42)22(30)16(4)5;1-2(3)4/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,40)(H,33,42)(H,34,43)(H,35,41)(H,36,38);1H3,(H,3,4)/t17-,18-,19-,20-,22-,23-;/m0./s1 |
InChI Key |
RIVOYAFXFOAVGG-HZIHITNPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















